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Compound of Interest

Compound Name: Methyl dichlorophosphite

Cat. No.: B017265 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and computational studies

relevant to methyl dichlorophosphite (CH₃OPCl₂). Due to a lack of specific published

theoretical research on methyl dichlorophosphite, this document presents a comprehensive

case study on a closely related analogue, trimethyl phosphite (P(OCH₃)₃). This approach

serves to illustrate the powerful insights that computational chemistry can offer into the

structure, stability, and vibrational properties of such organophosphorus compounds.

Methyl Dichlorophosphite: Known Properties
Methyl dichlorophosphite is a reactive organophosphorus compound used as an

intermediate in various chemical syntheses. Its fundamental properties are summarized below.
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Property Value

Molecular Formula CH₃Cl₂OP

Molecular Weight 132.91 g/mol

CAS Number 3279-26-3

Appearance Colorless liquid

Boiling Point 93-95 °C

Density 1.376 g/mL at 20 °C

Refractive Index n20/D 1.474

Case Study: Theoretical Analysis of Trimethyl
Phosphite
To demonstrate the application of theoretical studies to this class of molecules, we will examine

the findings from a detailed study on trimethyl phosphite (TMPhite). This study combines matrix

isolation infrared spectroscopy with ab initio computations to explore the conformational

landscape and vibrational properties of TMPhite.

Computational Methodology
The theoretical calculations in the reference study were performed using Density Functional

Theory (DFT), a robust method for investigating the electronic structure of molecules.

Experimental Protocol: Computational Details

Software: Gaussian suite of programs.

Method: DFT with the B3LYP hybrid functional.

Basis Set: 6-31++G, which provides a good balance of accuracy and computational cost for

this type of molecule, including diffuse functions (++) for lone pairs and polarization functions

() for describing bond anisotropies.

Analysis:
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Geometry Optimization: To locate the stable energy minima corresponding to different

conformers.

Frequency Calculations: To confirm that the optimized structures are true minima (no

imaginary frequencies) and to predict the infrared spectra.

Transition State Search: To find the energy barriers for interconversion between

conformers.

Natural Bond Orbital (NBO) Analysis: To understand the electronic interactions (like

hyperconjugation) that influence conformational stability.

Computational Workflow for Trimethyl Phosphite Analysis

Initial Molecular Structure
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Figure 1: A diagram illustrating the computational workflow.

Conformational Analysis
The study identified four stable conformers of trimethyl phosphite, which differ in the orientation

of the methoxy groups relative to the central phosphorus atom. The notation describes the

dihedral angles of the C-O-P-lone pair.

Conformer Symmetry Relative Energy (kcal/mol)

C₁(TG±G±) C₁ 0.00 (Global Minimum)

Cₛ(TG⁺G⁻) Cₛ 0.10

C₁(G±TT) C₁ 0.38

C₃(G±G±G±) C₃ 1.30

T = Trans, G = Gauche

The low energy differences between the conformers suggest that multiple conformations are

likely to be present at room temperature. The interconversion barriers between the global

minimum (C₁(TG±G±)) and the Cₛ(TG⁺G⁻) and C₁(G±TT) conformers were found to be very

low, at 0.2 and 0.6 kcal/mol, respectively, indicating rapid interconversion.[1]

Figure 2: Relative energies of the four stable conformers.

Vibrational Analysis
The vibrational frequencies for each conformer were calculated to aid in the assignment of the

experimental infrared spectra. The table below presents a selection of key calculated

vibrational modes for the most stable C₁(TG±G±) conformer. Such data is crucial for identifying

functional groups and confirming molecular structure.
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Wavenumber (cm⁻¹) (Scaled) Vibrational Assignment

~2950-3000 C-H stretching modes

~1450-1470 CH₃ deformation modes

~1180 C-O stretching / CH₃ rocking

~1020-1040 O-C-H bending modes

~730-770 P-O stretching modes

Implications for Methyl Dichlorophosphite
The theoretical study of trimethyl phosphite provides a valuable framework for understanding

methyl dichlorophosphite. A similar computational approach would be highly beneficial:

Conformational Preferences: It would identify the most stable conformer(s) of methyl
dichlorophosphite, considering the rotation around the P-O and O-C bonds. The high

electronegativity and size of the chlorine atoms compared to methoxy groups would likely

lead to different conformational energies and rotational barriers.

Vibrational Spectra: A calculated spectrum would provide a definitive assignment of the

experimental IR and Raman spectra of methyl dichlorophosphite, particularly for the

characteristic P-Cl stretching modes (typically in the 400-600 cm⁻¹ region).

Reactivity Insights: Molecular orbital calculations (e.g., HOMO-LUMO analysis) could provide

insights into its reactivity as a phosphitylating agent, identifying the most nucleophilic and

electrophilic sites.
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Proposed Theoretical Investigation Pathway for Methyl Dichlorophosphite
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Figure 3: A logical diagram for future theoretical studies.

Conclusion
While direct theoretical studies on methyl dichlorophosphite are not readily available in the

current literature, the detailed computational analysis of its analogue, trimethyl phosphite,

serves as an excellent proxy. It demonstrates how modern computational chemistry techniques

can elucidate complex conformational landscapes, provide definitive vibrational assignments,

and offer insights into molecular stability. The application of these theoretical protocols to

methyl dichlorophosphite would undoubtedly provide valuable data for researchers in

synthetic chemistry and drug development, enabling a deeper understanding of its structural

and reactive properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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